molecular formula C8H7N3S B1585776 4-Pyridin-2-yl-thiazol-2-ylamine CAS No. 30235-26-8

4-Pyridin-2-yl-thiazol-2-ylamine

Cat. No. B1585776
CAS RN: 30235-26-8
M. Wt: 177.23 g/mol
InChI Key: BLKHMTAXNXLDJP-UHFFFAOYSA-N
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Description

4-Pyridin-2-yl-thiazol-2-ylamine is a chemical compound with the CAS Number: 30235-26-8 . It has a molecular weight of 178.24 and its IUPAC name is 4-(pyridin-2-yl)-1H-1lambda3-thiazol-2-amine . The InChI key for this compound is NOGSJVYIUOTCQC-UHFFFAOYSA-N .


Synthesis Analysis

A novel eco-friendly corrosion inhibitor, namely, 4-(pyridin-4-yl)thiazol-2-amine (PTA), was synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution .


Molecular Structure Analysis

The InChI code for 4-Pyridin-2-yl-thiazol-2-ylamine is 1S/C8H8N3S/c9-8-11-7 (5-12-8)6-3-1-2-4-10-6/h1-5,12H, (H2,9,11) .


Chemical Reactions Analysis

The inhibition effect of 4-Pyridin-2-yl-thiazol-2-ylamine against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .


Physical And Chemical Properties Analysis

The storage temperature for 4-Pyridin-2-yl-thiazol-2-ylamine is room temperature .

Scientific Research Applications

Anticancer Applications

4-Pyridin-2-yl-thiazol-2-ylamine and its derivatives have been extensively studied for their potential applications in cancer treatment. A study by Ivasechko et al. (2022) synthesized novel pyridine-thiazole hybrid molecules and found them to exhibit high antiproliferative activity against various cancer cell lines. Specifically, compounds demonstrated selective cytotoxic action towards acute human promyelocytic leukemia cells and other tumor types, while exhibiting minimal toxicity towards normal human cells. This suggests their potential as anticancer agents (Ivasechko et al., 2022).

Antibacterial and Antitumor Activities

Another significant application of 4-Pyridin-2-yl-thiazol-2-ylamine is in the development of compounds with antibacterial and antitumor activities. Xun-Zhong et al. (2020) reported the synthesis of two Zinc(II) complexes with pyridine thiazole derivatives that exhibited significant antimicrobial activity and specificity towards certain bacteria and cancer cell lines (Xun-Zhong et al., 2020).

Electronic and Structural Properties in Chemistry

The compound's utility also extends to its role in understanding electronic and structural properties in chemistry. For instance, a study by Childs et al. (1997) explored the electronic and structural properties of Iron(II) and Nickel(II) cationic complexes of 2-(pyrazin-2-ylamino)-4-(pyridin-2-yl)thiazole, revealing insights into temperature-induced transitions and hydrogen bonding in these complexes (Childs et al., 1997).

Mechanism of Action

The experimental results showed that 4-Pyridin-2-yl-thiazol-2-ylamine is an effective corrosion inhibitor for mild steel in an acid medium, and the maximum inhibition efficiency reached 96.06% at 0.2 mM concentration . Polarization studies showed that it acted as a mixed inhibitor . The sorption behavior on the steel surface complies with the Langmuir adsorption isotherm, exhibiting both physisorption and chemisorption .

Safety and Hazards

The safety information for 4-Pyridin-2-yl-thiazol-2-ylamine includes Hazard Statements H302, H315, H319, H335 . The Precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

4-pyridin-2-yl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKHMTAXNXLDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360239
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyridin-2-yl-thiazol-2-ylamine

CAS RN

30235-26-8
Record name 4-Pyridin-2-yl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-2-yl)-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

[(2-Nitrophenyl)methyl](4-(2-pyridyl)(1,3-thiazol-2-yl)amine was prepared according to the method described in Example 16 (Step b) by employing amino{[(2-nitrophenyl)methyl]amino}-methane-1-thione (Example 16, Step a) (1.04 g, 4.9 mmol), 2-(bromoacetyl)pyridine hydrobromide (Aust. J. Chem. 1989, 42, 1735; 1.34 g, 4.9 mmol), and 50% MeOH (10 mL). After 2 h, the reaction was cooled to RT and the solvent was removed in vacuo. The crude material was dissolved in 50% aqueous EtOH and iron dust (Aldrich) (1.419 g, 25.2 mmol) and NH4Cl (190 mg, 3.5 mmol) was added. The reaction was heated to reflux for 1 h, then concentrated in vacuo. The residue was dissolved in THF (20 mL) and to this solution was added 4-nitrophenyl chloroformate (1.17 g, 5.8 mmol) followed by Et3N (1 mL, 7.2 mmol). The reaction was heated at reflux for 2.5 h then cooled to RT. The solvent was removed in vacuo and the crude material was purified by flash chromatography on silica gel with Hexanes:EtOAc (4:1, 1:1, 0:1) as eluant to give a tan solid. Mp: >275° C. MS m/z: 309 (M+1); 307 (M−1). Anal. Calc'd for C16H12N4OS.0.5H2O: C, 60.55; H, 4.13; N, 17.65. Found: C, 60.20; H, 4.17; N, 16.92.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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1.34 g
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reactant
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1.17 g
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reactant
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1 mL
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190 mg
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1.419 g
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10 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of 4-(Pyridin-2-yl)thiazol-2-amine and what are the downstream effects of its action?

A1: 4-(Pyridin-2-yl)thiazol-2-amine, often referred to as ICA, primarily targets small-conductance Ca2+-activated K+ (SK) channels. [, ] These channels play a crucial role in regulating the electrical activity of heart cells, specifically in the atria. By blocking these channels, ICA disrupts the normal flow of potassium ions, leading to a prolonged atrial effective refractory period. [, ] This means that the heart's atria take longer to recover after each beat, reducing the likelihood of irregular heart rhythms like atrial fibrillation. [, ]

Q2: What is the structural characterization of 4-(Pyridin-2-yl)thiazol-2-amine?

A2:

  • Molecular Formula: C8H7N3S []
  • Spectroscopic Data: Crystallographic data reveals that at 150K, the asymmetric unit of 4-(Pyridin-2-yl)thiazol-2-amine comprises three molecules. The structure shows involvement of amine N—H groups and heterocyclic N atoms in intermolecular hydrogen bonding. []

Q3: How does the structure of 4-(Pyridin-2-yl)thiazol-2-amine relate to its activity on SK channels?

A3: While specific structure-activity relationship (SAR) studies focusing on 4-(Pyridin-2-yl)thiazol-2-amine's interaction with SK channels haven't been extensively discussed in the provided research, it's known that subtle changes in a molecule's structure can significantly impact its biological activity. Further research is needed to elucidate the precise SAR for this compound and its derivatives, which could guide the development of more potent and selective SK channel inhibitors. []

Q4: What are the potential benefits of targeting SK channels for treating atrial fibrillation?

A4: Existing antiarrhythmic drugs often come with undesirable side effects. [] The research suggests that targeting SK channels could offer a promising alternative for atrial fibrillation treatment. Specifically, 4-(Pyridin-2-yl)thiazol-2-amine has been shown to effectively terminate and prevent atrial fibrillation in various animal models without affecting the QT interval, a factor linked to potentially dangerous heart rhythm abnormalities. [] This suggests that SK channel inhibitors like 4-(Pyridin-2-yl)thiazol-2-amine might provide a safer and more effective treatment option. []

Q5: Has 4-(Pyridin-2-yl)thiazol-2-amine been tested in humans for atrial fibrillation?

A5: The provided research focuses on the compound's efficacy in various in vitro and in vivo animal models. [, ] While these results are encouraging, further research, including clinical trials, is needed to evaluate the safety and efficacy of 4-(Pyridin-2-yl)thiazol-2-amine in humans.

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